DMABA-d6 NHS ester

Vue d'ensemble

Description

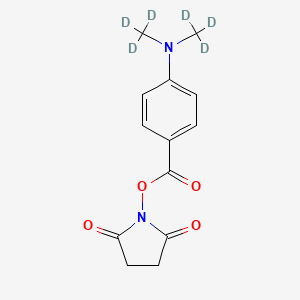

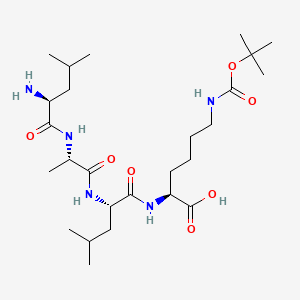

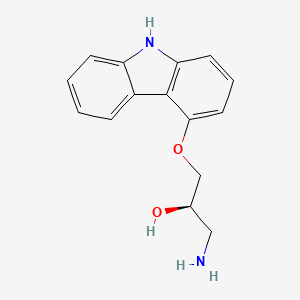

Ester NHS de DMABA-d6 : 4-(diméthylamino)benzoate d'ester de N-hydroxysuccinimide-d6 , est un dérivé marqué au deutérium de l'ester NHS de DMABA. Ce composé est principalement utilisé en recherche biochimique pour le marquage et la détection des lipides phosphatidyléthanolamine par spectrométrie de masse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La synthèse de l'ester NHS de DMABA-d6 implique la réaction de l'acide 4-(diméthylamino)benzoïque avec le N-hydroxysuccinimide en présence d'un agent de couplage tel que le dicyclohexylcarbodiimide. Le marquage au deutérium est obtenu en incorporant des atomes de deutérium dans le groupe diméthylamino .

Méthodes de production industrielle : : La production industrielle de l'ester NHS de DMABA-d6 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction afin de garantir une pureté et un rendement élevés. Le produit est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : : L'ester NHS de DMABA-d6 subit principalement des réactions de substitution où l'ester de N-hydroxysuccinimide réagit avec les groupes amine primaires. Cette réaction forme des liaisons amides stables, ce qui la rend utile pour le marquage des protéines et d'autres biomolécules .

Réactifs et conditions courants

Réactifs : Amines primaires, dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Conditions : Typiquement réalisées dans des solvants anhydres tels que le diméthylformamide ou le diméthylsulfoxyde à température ambiante

Produits principaux : : Le produit principal de la réaction est la liaison amide formée entre l'amine primaire et l'ester NHS de DMABA-d6, ce qui donne des biomolécules marquées .

Applications de la recherche scientifique

Chimie : : L'ester NHS de DMABA-d6 est utilisé dans la synthèse de composés marqués pour l'analyse par spectrométrie de masse. Il aide à la détection et à la quantification des lipides phosphatidyléthanolamine .

Biologie : : En recherche biologique, il est utilisé pour le marquage des protéines et des peptides, ce qui facilite l'étude des interactions et des fonctions protéiques .

Médecine : : L'ester NHS de DMABA-d6 est utilisé dans le développement de médicaments et les études pharmacocinétiques pour suivre la distribution et le métabolisme des composés marqués .

Industrie : : Dans le secteur industriel, il est utilisé dans la production d'étalons marqués pour le contrôle qualité et les tests analytiques .

Mécanisme d'action

L'ester NHS de DMABA-d6 exerce ses effets en réagissant avec les groupes amine primaires pour former des liaisons amides stables. Cette réaction est facilitée par le groupe ester de N-hydroxysuccinimide, qui agit comme un groupe partant, permettant l'attaque nucléophile par l'amine. Le marquage au deutérium fournit une différence de masse distincte, ce qui aide à la détection et à la quantification des composés marqués par spectrométrie de masse .

Applications De Recherche Scientifique

Chemistry: : DMABA-d6 NHS ester is used in the synthesis of labeled compounds for mass spectrometry analysis. It helps in the detection and quantification of phosphatidylethanolamine lipids .

Biology: : In biological research, it is used for labeling proteins and peptides, facilitating the study of protein interactions and functions .

Medicine: : this compound is employed in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds .

Industry: : In the industrial sector, it is used in the production of labeled standards for quality control and analytical testing .

Mécanisme D'action

DMABA-d6 NHS ester exerts its effects by reacting with primary amine groups to form stable amide bonds. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, allowing the nucleophilic attack by the amine. The deuterium labeling provides a distinct mass difference, aiding in the detection and quantification of labeled compounds through mass spectrometry .

Comparaison Avec Des Composés Similaires

Composés similaires

Ester NHS de DMABA : La version non deutérée de l'ester NHS de DMABA-d6.

Ester NHS de DMABA-d4 : Une variante marquée au deutérium avec quatre atomes de deutérium.

Ester NHS de DMABA-d10 : Une variante marquée au deutérium avec dix atomes de deutérium

Unicité : : L'ester NHS de DMABA-d6 est unique en raison de son marquage spécifique au deutérium, qui fournit un décalage de masse distinct qui est utile en spectrométrie de masse pour différencier les composés marqués et non marqués. Cela le rend particulièrement précieux dans les études nécessitant une quantification précise et un suivi des biomolécules .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGFZOAQGYOQTG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206770 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175002-04-6 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-Difluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B586823.png)